molecular formula C38H56ClN9O7S B12368024 Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone

Cat. No.: B12368024
M. Wt: 818.4 g/mol
InChI Key: QPFMHZSYNCMTSF-UMUOVDJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is a synthetic compound known for its potent inhibitory effects on various enzymes. It is a biotinylated derivative of PPACK (phenylalanyl-prolyl-arginyl-chloromethylketone), which is an irreversible inhibitor of thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa . This compound is widely used in biochemical research due to its ability to covalently bind and inactivate target enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone involves multiple steps, starting with the preparation of the biotinylated epsilon-aminocaproyl moiety. This is followed by the coupling of D-phenylalanine (D-Phe), proline (Pro), and arginine (Arg) residues.

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound with high purity and yield. The process includes the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is unique due to its biotinylation, which allows for easy detection and purification using avidin-based methods. This feature enhances its utility in biochemical and molecular biology research .

Properties

Molecular Formula

C38H56ClN9O7S

Molecular Weight

818.4 g/mol

IUPAC Name

(2S)-1-[(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-(6-aminohexanoyl)amino]-3-phenylpropanoyl]-N-[(4S)-1-chloro-7-(diaminomethylideneamino)-2,3-dioxoheptan-4-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C38H56ClN9O7S/c39-22-29(49)34(52)25(13-9-19-43-37(41)42)44-35(53)27-14-10-20-47(27)36(54)28(21-24-11-3-1-4-12-24)48(31(50)16-5-2-8-18-40)32(51)17-7-6-15-30-33-26(23-56-30)45-38(55)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23,40H2,(H,44,53)(H4,41,42,43)(H2,45,46,55)/t25-,26-,27-,28+,30-,33-/m0/s1

InChI Key

QPFMHZSYNCMTSF-UMUOVDJQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N(C(=O)CCCCCN)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C(=O)CCl

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N(C(=O)CCCCCN)C(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)C(=O)CCl

Origin of Product

United States

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